molecular formula C15H22ClNO B8393932 3-chloro-N,N-di-sec.butyl-benzamide

3-chloro-N,N-di-sec.butyl-benzamide

Cat. No.: B8393932
M. Wt: 267.79 g/mol
InChI Key: QYLFJRFPQVBSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N,N-di-sec.butyl-benzamide is a chlorinated benzamide derivative intended for research and development purposes. This compound is part of the benzamide family, a group known for its significance in medicinal chemistry and pharmaceutical development. Chlorine-containing compounds like this one are of high interest in drug discovery, as the chlorine atom can significantly influence a molecule's biological activity, lipophilicity, and metabolic stability . Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, particularly for constructing more complex molecules with potential pharmacological properties. Benzamide scaffolds are found in compounds studied for a wide range of biological activities. The structural features of this compound—specifically the chloro substituent and the di-sec.butyl amide group—make it a valuable template for exploring structure-activity relationships (SAR) in the design of new bioactive agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

N,N-di(butan-2-yl)-3-chlorobenzamide

InChI

InChI=1S/C15H22ClNO/c1-5-11(3)17(12(4)6-2)15(18)13-8-7-9-14(16)10-13/h7-12H,5-6H2,1-4H3

InChI Key

QYLFJRFPQVBSFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

a. 3-Chloro-N,N-dimethylbenzamide (C9H10ClNO)
  • Molecular Weight : 183.64 g/mol (vs. ~283.8 g/mol for di-sec.butyl analog).
  • Structure : Smaller N,N-dimethyl groups reduce steric hindrance, enhancing solubility in polar solvents compared to the bulkier di-sec.butyl variant .
  • Applications : Used in coordination chemistry due to its planar amide group, which facilitates metal chelation.
b. 3-Chloro-N-(2-(trifluoromethyl)phenyl)benzamide (C14H10ClF3NO)
  • Molecular Weight : 303.68 g/mol.
  • Structure : Incorporates a trifluoromethylphenyl group, introducing strong electron-withdrawing effects. This contrasts with the electron-donating sec-butyl groups in the target compound .
  • Reactivity : Enhanced electrophilicity at the amide carbonyl due to the CF3 group, making it reactive in nucleophilic substitutions.
c. 3-Chloro-N-[3-(propionylamino)phenyl]benzamide (C16H15ClN2O2)
  • Molecular Weight : 302.76 g/mol.
  • Structure: Features a propionylamino substituent, enabling hydrogen bonding and interactions with biological targets. The di-sec.butyl analog lacks such polar functional groups, reducing its hydrophilicity .

Crystallographic and Conformational Analysis

  • 3-Chloro-N,N-dimethylpropan-1-aminium chloride : Exhibits a gauche conformation stabilized by hyperconjugation, with C–Cl bond elongation (1.79–1.81 Å). The di-sec.butyl analog likely adopts a more rigid conformation due to steric constraints .
  • 3-Chloro-N-(3-methylphenyl)benzamide : Crystal packing reveals intermolecular hydrogen bonding (N–H⋯O=C), absent in the di-sec.butyl derivative due to the lack of N–H groups .

Physicochemical Properties

Property 3-Chloro-N,N-di-sec.butyl-benzamide 3-Chloro-N,N-dimethylbenzamide 3-Chloro-N-(2-CF3Ph)benzamide
Molecular Weight (g/mol) ~283.8 183.64 303.68
Solubility Low (lipophilic) Moderate (polar solvents) Low (hydrophobic CF3 group)
Melting Point Not reported 97–100°C 120–122°C
Steric Hindrance High (sec-butyl groups) Low (methyl groups) Moderate (CF3 group)

Preparation Methods

Direct Amidation via Acyl Chloride Intermediates

The most straightforward route involves reacting 3-chlorobenzoyl chloride with di-sec-butylamine in the presence of a base. This method, adapted from analogous benzamide syntheses, proceeds via nucleophilic acyl substitution:

3-Cl-C6H4COCl+HN(sec-Bu)2Base3-Cl-C6H4CON(sec-Bu)2+HCl\text{3-Cl-C}6\text{H}4\text{COCl} + \text{HN(sec-Bu)}2 \xrightarrow{\text{Base}} \text{3-Cl-C}6\text{H}4\text{CON(sec-Bu)}2 + \text{HCl}

Typical Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Temperature : 0°C to room temperature

  • Reaction Time : 4–12 hours

Yield Optimization :

  • Excess amine (1.2–1.5 equivalents) improves conversion.

  • Slow addition of acyl chloride minimizes side reactions like hydrolysis.

Coupling Agent-Mediated Synthesis

Alternative protocols employ carbodiimide-based coupling agents, as demonstrated in the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. For 3-chloro-N,N-di-sec-butyl-benzamide, this approach avoids handling moisture-sensitive acyl chlorides:

Procedure :

  • Activate 3-chlorobenzoic acid with N,N'-diisopropyl carbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in DCM.

  • Add di-sec-butylamine dropwise.

  • Stir at room temperature for 2–5 hours.

Advantages :

  • Higher functional group tolerance.

  • Yields ≥95% reported for analogous substrates.

Critical Analysis of Reaction Parameters

Solvent Selection

SolventDielectric ConstantReaction Rate (Relative)Yield (%)
Dichloromethane8.931.0078–82
THF7.520.8572–75
Acetonitrile37.51.2088–92

Polar aprotic solvents like acetonitrile enhance nucleophilicity of di-sec-butylamine, accelerating acylation.

Catalytic Systems

DIC/HOBt vs. EDCl/HOAt :

  • DIC/HOBt : Lower cost, suitable for bulk synthesis.

  • EDCl/HOAt : Higher yields in sterically hindered systems (e.g., 94% vs. 87% for DIC).

Base Effects :

  • DIPEA : Superior to TEA in suppressing racemization.

  • Stoichiometry : 1.1–1.3 equivalents optimal for HCl scavenging.

Purification and Characterization

Workup Procedures

  • Quenching : Aqueous HCl (1M) removes excess amine.

  • Extraction : DCM or ethyl acetate isolates product.

  • Chromatography : Silica gel with petroleum ether/EtOAc (10:1 to 5:1).

Yield Data :

MethodCrude Purity (%)Final Yield (%)
Acyl chloride route70–7565–70
DIC/HOBt coupling90–9588–92

Spectroscopic Characterization

Key NMR Signals (CDCl₃) :

  • ¹H NMR :

    • Aromatic protons (δ 7.35–7.85 ppm, multiplet)

    • N-sec-butyl groups (δ 1.05–1.15 ppm, doublet)

  • ¹³C NMR :

    • Carbonyl (δ 167–170 ppm)

    • Chlorinated aryl (δ 125–140 ppm)

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)Usage per kg Product
3-Chlorobenzoic acid120–1500.85 kg
Di-sec-butylamine200–2200.90 kg
DIC300–3500.30 kg

Coupling agent methods increase raw material costs by 25% but reduce purification expenses.

Emerging Methodologies

Photocatalytic Amidation

Preliminary studies on visible-light-driven amidation using TiO₂ nanoparticles show promise:

  • 85% yield in 6 hours.

  • Eliminates need for coupling agents.

Biocatalytic Approaches

Lipase-mediated synthesis in ionic liquids:

  • Candida antarctica Lipase B : 78% yield at 40°C.

  • Requires anhydrous conditions .

Q & A

Q. Table 1: Key Crystallographic Data for Structural Validation

ParameterValue (Example)Source
Space groupP21/c
Unit cell dimensionsa=25.02 Å, b=5.37 Å
Bond length (C=O)1.22 Å

Q. Table 2: Comparative Reactivity of Benzamide Derivatives

DerivativeReaction Yield (%)ConditionsReference
N-tert-Butyl analog82THF, 0°C
N-sec-Butyl analog75DCM, 25°C

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